1-Propynylmagnesium bromide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

magnesium;prop-1-yne;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNOPZJAURRQCE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#[C-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394128 | |

| Record name | 1-Propynylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16466-97-0 | |

| Record name | 1-Propynylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Propynylmagnesium Bromide: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a crucial Grignard reagent in organic synthesis. The document details its chemical properties, molecular structure, and essential experimental protocols for its synthesis and handling, with a focus on safety and efficacy in research and development settings.

Chemical Properties

This compound is an organomagnesium compound that is highly valued for its nucleophilic character, enabling the formation of carbon-carbon bonds. It is typically supplied as a 0.5M solution in tetrahydrofuran (B95107) (THF).

Table 1: Quantitative Data of this compound

| Property | Value | Citations |

| Molecular Formula | C₃H₃BrMg | [1][2] |

| Molecular Weight | 143.26 g/mol | |

| Appearance | Commercially available as a clear, colorless to yellow or brown solution in THF. May develop turbidity. | [2] |

| Melting Point | 53.5 °C (in methanol) | [1][3] |

| Boiling Point | 65-67 °C (of 0.5M solution in THF) | [1][4] |

| Density | 0.941 g/mL at 25 °C (of 0.5M solution in THF) | [1][4] |

| Solubility | Soluble in ether solvents. Reacts violently with water and is almost insoluble in it. | [1][3][5][6] |

| Flash Point | -1 °C (closed cup) | [7] |

| Storage Temperature | 2-8 °C | [1] |

Safety & Stability: this compound is a highly flammable liquid and vapor that reacts violently with water, releasing flammable gases[3][5][6][8]. It is also corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation[5][6][9]. The compound is sensitive to air and moisture and must be handled under an inert atmosphere[8][10]. Furthermore, it may form explosive peroxides upon prolonged storage, particularly when the solvent (THF) is exposed to air[3][5][8].

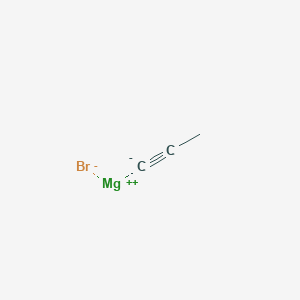

Molecular Structure

This compound is a Grignard reagent with a polar covalent bond between the terminal carbon of the propynyl (B12738560) group and the magnesium atom. This polarization imparts a significant nucleophilic character on the carbon atom. In its commercially available form, a THF solution, the magnesium atom is coordinated with solvent molecules.

Caption: Chemical structure of this compound.

In solution, the magnesium center is coordinated to the oxygen atoms of the THF solvent, typically forming a tetrahedral complex.

Caption: this compound coordinated with two THF molecules.

Experimental Protocols

The successful use of this compound hinges on the rigorous exclusion of atmospheric moisture and oxygen.

A. General Handling Protocol

Due to its reactivity with air and water, this compound must be handled using air-free techniques, such as a Schlenk line or a glovebox.[10][11]

-

Inert Atmosphere: Ensure all glassware is oven-dried and cooled under a stream of dry, inert gas (e.g., nitrogen or argon). The reaction setup should be maintained under a positive pressure of this inert gas.

-

Solvent: Use anhydrous solvents. Commercially available solutions are typically in THF. If dilution is necessary, use freshly distilled, dry THF.

-

Reagent Transfer: Transfer the Grignard reagent solution using a gas-tight syringe or a cannula.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[5][6]

B. Synthesis of Grignard Reagents (General Protocol)

While this compound is commercially available, understanding its synthesis is crucial. Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent.[11][12] For terminal alkynes like propyne (B1212725), the acidic proton is typically removed by a stronger Grignard reagent, such as ethylmagnesium bromide.

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas.[13]

-

Magnesium Activation: Place magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface.[11]

-

Reaction Initiation: Add a small portion of the alkyl halide (e.g., bromoethane) dissolved in anhydrous diethyl ether or THF to the magnesium. The reaction is initiated by gentle heating. An exothermic reaction indicates the formation of the Grignard reagent.[13]

-

Addition of Alkyl Halide: Add the remaining alkyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Formation of this compound: Bubble propyne gas through the freshly prepared ethylmagnesium bromide solution, or add a solution of propyne in THF. The more acidic terminal alkyne proton is removed by the ethyl Grignard reagent to form this compound and ethane.

-

Completion: After the addition is complete, the mixture is typically stirred and heated under reflux for a period to ensure complete reaction.

Caption: Workflow for the synthesis of this compound.

C. Reaction with an Electrophile (e.g., Carbonyl Compound)

This compound is a potent nucleophile that readily reacts with various electrophiles.

-

Reaction Setup: In a separate, dry, inert-atmosphere flask, dissolve the electrophile (e.g., an aldehyde or ketone) in anhydrous THF.

-

Cooling: Cool the electrophile solution to a low temperature (typically 0 °C or -78 °C) using an ice or dry ice/acetone bath to control the exothermic reaction.

-

Addition of Grignard Reagent: Slowly add the this compound solution to the cooled electrophile solution via syringe or cannula with vigorous stirring.

-

Quenching: After the reaction is complete (monitored by TLC), slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. This protonates the resulting alkoxide.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product using an appropriate technique, such as column chromatography.

Reactivity and Applications

The primary utility of this compound lies in its ability to act as a propynyl anion synthon. This reactivity is harnessed in a variety of organic transformations.

-

Carbon-Carbon Bond Formation: Its most common application is the reaction with carbonyl compounds (aldehydes, ketones, esters) to form secondary and tertiary propargyl alcohols, which are versatile intermediates in organic synthesis.[1][12][14]

-

Reaction with CO₂: It reacts with carbon dioxide to produce 2-butynoic acid after an acidic workup, providing a method for carbon chain extension with a carboxylic acid functional group.[12][14]

-

Synthesis of Complex Molecules: this compound has been utilized as a key reagent in the total synthesis of natural products, such as lasonolides, and in the preparation of hydroxy enynes for gold-catalyzed benzannulation reactions.[7][15]

This guide serves as a foundational resource for the safe and effective use of this compound in a laboratory setting. Adherence to these protocols is paramount for ensuring experimental success and, most importantly, personnel safety.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 0.5M solution in THF, AcroSeal™ 800 mL | Request for Quote [thermofisher.com]

- 3. This compound | CAS#:16466-97-0 | Chemsrc [chemsrc.com]

- 4. americanelements.com [americanelements.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 1-丙炔溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound, 0.5M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 11. Grignard reagent - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. quora.com [quora.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. This compound | 16466-97-0 [chemicalbook.com]

Synthesis and characterization of 1-Propynylmagnesium bromide

An In-depth Technical Guide to the Synthesis and Characterization of 1-Propynylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CH₃C≡CMgBr), a versatile alkynyl Grignard reagent. It is a valuable nucleophilic propargyl synthon used in the formation of carbon-carbon bonds, which is a cornerstone of synthetic organic chemistry and crucial in the development of complex pharmaceutical intermediates.[1] This guide details its synthesis, characterization, and safe handling, supported by experimental protocols and structured data for practical application in a research and development setting.

Core Concepts and Properties

This compound is an organometallic compound where a propynyl (B12738560) group is covalently bonded to a magnesium atom, which is also bonded to a bromine atom.[2] Like other Grignard reagents, it is a powerful nucleophile and a strong base, making it highly reactive toward electrophiles and protic compounds.[3][4] Its utility lies in its ability to introduce the prop-1-yn-1-yl group into various molecular scaffolds, a common motif in biologically active molecules.[1][5] The reagent is typically prepared and used in an ethereal solvent like tetrahydrofuran (B95107) (THF), where the solvent molecules coordinate to the magnesium atom, stabilizing the reagent.[4]

Physical and Chemical Properties

The physical and chemical properties of this compound, typically supplied as a 0.5 M solution in THF, are summarized below.

| Property | Value | Citations |

| Linear Formula | CH₃C≡CMgBr | [2] |

| Molecular Weight | 143.26 g/mol | [2] |

| CAS Number | 16466-97-0 | [2] |

| Appearance | Clear, colorless to yellow or brown solution; may develop turbidity. | [6] |

| Concentration | Typically 0.5 M in Tetrahydrofuran (THF) | [2][7] |

| Density | ~0.941 g/mL at 25 °C (for 0.5 M solution in THF) | [2] |

| Boiling Point | 65-67 °C (for 0.5 M solution in THF) | [2] |

| Storage Temperature | 2-8 °C | [2] |

| Solubility | Soluble in ether solvents. Reacts violently with water. | [4][8] |

Safety and Handling

Grignard reagents are hazardous and require strict adherence to safety protocols. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, using anhydrous solvents and oven-dried glassware.[1][9]

| Hazard Statement | GHS Classification | Citations |

| Flammability | H225: Highly flammable liquid and vapor. | [10][11] |

| Water Reactivity | H261: In contact with water releases flammable gas. | [10][11] |

| Corrosivity | H314: Causes severe skin burns and eye damage. | [10][11] |

| Health Hazards | H335: May cause respiratory irritation. H351: Suspected of causing cancer. | [10][11] |

| Other Hazards | EUH019: May form explosive peroxides. | [10] |

| Personal Protective Equipment (PPE) | Safety glasses/faceshield, flame-retardant lab coat, and chemically resistant gloves are mandatory. | [1] |

Synthesis of this compound

The most common method for preparing alkynyl Grignard reagents is the deprotonation of a terminal alkyne using a more basic alkyl Grignard reagent, such as ethylmagnesium bromide.[1] The acidic terminal proton of propyne (B1212725) (pKa ≈ 25) is readily abstracted by the ethyl anion of ethylmagnesium bromide (pKa of ethane (B1197151) ≈ 50), driving the reaction to completion.[4]

Synthesis Pathway

The reaction involves an acid-base equilibrium that overwhelmingly favors the formation of the less basic alkane and the magnesium salt of the terminal alkyne.

Caption: Synthesis of this compound from propyne and ethylmagnesium bromide.

Experimental Protocol: Synthesis

This protocol describes the in-situ preparation of this compound.

Materials:

-

Three-necked, round-bottom flask, oven-dried

-

Dropping funnel and reflux condenser, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) line with bubbler

-

Ethylmagnesium bromide (e.g., 3.0 M in diethyl ether or 1.0 M in THF)

-

Propyne (gas or condensed liquid)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Setup: Assemble the dry glassware under a positive pressure of inert gas. The flask should contain a magnetic stir bar.

-

Reagent Addition: To the flask, add a solution of ethylmagnesium bromide (1.0 eq) in anhydrous THF via cannula or syringe.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Propyne Introduction: Bubble propyne gas (1.0 eq) slowly through the Grignard solution. Alternatively, a pre-weighed amount of condensed propyne dissolved in cold, anhydrous THF can be added dropwise from the addition funnel.

-

Reaction: A vigorous evolution of ethane gas should be observed.[1] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.[1]

-

Result: The resulting pale yellow to brown solution is this compound, ready for use or characterization.

Characterization

Characterization of the freshly prepared Grignard reagent is critical to determine its concentration (molarity) before use in subsequent reactions. Direct spectroscopic analysis is uncommon for such reactive species; thus, titration is the standard method for quantification.

Titration for Molarity Determination

Several methods exist for titrating Grignard reagents. A reliable method developed by Knochel involves the use of iodine (I₂) and lithium chloride.[12]

Experimental Protocol: Titration

-

Indicator Preparation: In an oven-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂, ~100 mg, 0.39 mmol) in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF. This produces a dark brown solution.

-

Titration Setup: Cool the iodine solution to 0 °C in an ice bath with stirring.

-

Titration: Add the prepared this compound solution dropwise via a 1 mL syringe. The endpoint is reached when the solution transitions from light yellow to colorless.[12]

-

Calculation: Record the volume (V) of the Grignard reagent added. The molarity (M) is calculated as: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

-

Reproducibility: Repeat the titration at least once more and average the results for accuracy.

Spectroscopic Characterization (Expected)

While full spectra are not typically acquired for the reagent itself, its formation can be monitored, and its structure gives rise to predictable spectroscopic features.

Reaction Monitoring by ¹H NMR: The progress of the synthesis can be monitored by quenching a small aliquot (~0.1 mL) of the reaction mixture with an acid (e.g., acetic acid in THF or a saturated NH₄Cl solution) and analyzing the organic components by ¹H NMR in CDCl₃.[12] The disappearance of the acetylenic proton of propyne (δ ≈ 1.8 ppm) indicates the completion of the reaction.

Expected Spectroscopic Data:

| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Methyl protons (-CH₃) | δ ≈ 1.9 - 2.1 ppm | The chemical shift of the methyl group is expected to be similar to that of propyne but may be slightly shifted due to the influence of the MgBr moiety. |

| ¹³C NMR | Acetylenic carbons (-C≡C-) | δ ≈ 100 - 120 ppm (C-Mg), 70-90 ppm (C-CH₃) | The carbon attached to magnesium will be significantly upfield compared to a typical sp-hybridized carbon due to carbanionic character. The internal alkyne carbon will be further downfield. |

| IR | Alkyne C≡C stretch | ~2100 - 2150 cm⁻¹ | This peak is often weak or absent in symmetrical alkynes, but the polarity of the C-Mg bond should result in a discernible, though potentially weak, absorption in this region. |

Applications in Synthesis

The primary utility of this compound is its reaction as a nucleophile with a wide range of electrophiles. This is particularly relevant in drug development for constructing complex carbon skeletons. A quintessential application is the addition to carbonyl compounds to form propargylic alcohols.

General Workflow and Reaction

The overall process involves the synthesis of the Grignard reagent, followed by its reaction with an electrophile, and a final aqueous workup to yield the neutral product.

Caption: General experimental workflow for using this compound in synthesis.

A classic example is the reaction with a ketone, such as acetone, to produce a tertiary propargylic alcohol.

Caption: Reaction pathway for the addition of this compound to a ketone.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-プロピニルマグネシウムブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 16466-97-0 [chemicalbook.com]

- 6. This compound, 0.5M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. alkalisci.com [alkalisci.com]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound 0.5M tetrahydrofuran 16466-97-0 [sigmaaldrich.com]

- 11. This compound | CAS#:16466-97-0 | Chemsrc [chemsrc.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1-Propynylmagnesium Bromide

CAS Number: 16466-97-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-propynylmagnesium bromide, a crucial Grignard reagent in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its preparation and use, and outlines essential safety and handling procedures. The information is presented to support its application in research, particularly in the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

This compound (CH₃C≡CMgBr) is an organomagnesium compound that serves as a potent nucleophile and a strong base.[1] It is typically used as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF). Due to its high reactivity, it is sensitive to moisture and air.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃BrMg | [4][5][6][7][8] |

| Molecular Weight | 143.26 g/mol | [5][6][9] |

| Appearance | Commercially available as a clear colorless to yellow to brown solution. May develop turbidity or precipitate. | [8] |

| Boiling Point | 65-67 °C (as a 0.5 M solution in THF) | [5][7] |

| Density | 0.941 g/mL at 25 °C (as a 0.5 M solution in THF) | [5][10] |

| Solubility | Soluble in ether solvents. Reacts violently with water. | [4][11] |

| Flash Point | -1 °C (as a 0.5 M solution in THF) | [5][12] |

| Stability | Moisture sensitive, air sensitive, and pyrophoric. May form explosive peroxides upon storage. Dry residue is explosive. | [2][4] |

Synthesis and Reaction Mechanisms

This compound is a valuable reagent for introducing the prop-1-yn-1-yl group into a molecule. Its synthesis and subsequent reactions are fundamental operations in synthetic organic chemistry.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of propyne (B1212725) with a suitable Grignard reagent, such as ethylmagnesium bromide, or via the isomerization of its less stable isomer, propargylmagnesium bromide. The direct reaction of 1-bromopropyne with magnesium is also a viable route, analogous to the general formation of Grignard reagents.

Reaction Scheme:

Caption: Synthesis of this compound.

General Reaction with Carbonyl Compounds

As a typical Grignard reagent, this compound readily reacts with electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. This reaction is a cornerstone for the formation of carbon-carbon bonds and the synthesis of propargyl alcohols.

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol.

Caption: General reaction mechanism with a carbonyl compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis and application of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the Grignard reagent.

Protocol for the Synthesis of this compound

This protocol describes the preparation of this compound from 1-bromopropyne and magnesium turnings.

Table 2: Materials and Reagents for Synthesis

| Material/Reagent | Quantity | Moles | Notes |

| Magnesium Turnings | 2.43 g | 0.10 mol | Activate with a crystal of iodine if necessary. |

| 1-Bromopropyne | 11.9 g | 0.10 mol | Handle with care, lachrymator. |

| Anhydrous Diethyl Ether | 100 mL | - | Ensure solvent is peroxide-free. |

| Iodine | 1 crystal | - | Optional, for initiation. |

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place the magnesium turnings and a crystal of iodine in the flask.

-

Initiation: Add a small portion (approx. 10 mL) of a solution of 1-bromopropyne in 50 mL of anhydrous diethyl ether to the magnesium turnings. If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle reflux), gently warm the flask.

-

Addition: Once the reaction has initiated, add the remaining 1-bromopropyne solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting grey-to-brown solution is the this compound reagent.

Protocol for the Reaction with a Ketone (e.g., Acetone)

This protocol details the reaction of the prepared this compound solution with acetone (B3395972) to form 2-methylbut-3-yn-2-ol.

Table 3: Materials and Reagents for Reaction

| Material/Reagent | Quantity | Moles | Notes |

| This compound Solution | ~0.10 mol | 0.10 mol | From the previous synthesis. |

| Acetone | 5.81 g (7.35 mL) | 0.10 mol | Anhydrous. |

| Anhydrous Diethyl Ether | 50 mL | - | For dilution. |

| Saturated NH₄Cl Solution | 100 mL | - | For quenching. |

| 1 M HCl | As needed | - | For workup. |

Procedure:

-

Reaction Setup: Cool the prepared this compound solution to 0 °C in an ice bath.

-

Addition of Ketone: Add a solution of acetone in 20 mL of anhydrous diethyl ether dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium (B1175870) chloride solution to quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel. If a precipitate is present, add 1 M HCl to dissolve it. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by distillation or chromatography.

Safety and Handling

This compound is a highly reactive and hazardous substance that requires careful handling.

-

Flammability: The reagent and its solutions in ethereal solvents are highly flammable. Keep away from ignition sources.[1]

-

Reactivity with Water: It reacts violently with water and other protic solvents, releasing flammable gases. All operations must be conducted under anhydrous conditions.[1][2]

-

Corrosivity: Causes severe skin burns and eye damage.

-

Health Hazards: May cause respiratory irritation. Limited evidence of a carcinogenic effect.[1][4]

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere. It is light and air sensitive. The dry residue can be explosive.[1][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. All manipulations should be carried out in a fume hood.[4]

Applications in Drug Development and Research

This compound is a key building block in the synthesis of complex organic molecules. Its ability to introduce a propynyl (B12738560) group is particularly valuable in the construction of natural products and active pharmaceutical ingredients (APIs). The alkyne functionality can be further elaborated through various chemical transformations, such as click chemistry, reduction, or coupling reactions, making it a versatile intermediate in drug discovery and development. For instance, it has been used in the synthesis of hydroxy enynes, which are precursors to tetrahydronaphthalenes, and in the conversion of carbon dioxide to amides.[6]

Caption: Key application areas of this compound.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. benchchem.com [benchchem.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. benchchem.com [benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

- 9. This compound | 16466-97-0 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 12. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 1-Propynylmagnesium bromide (melting point, boiling point, density)

This guide provides a comprehensive overview of the known physical properties of 1-propynylmagnesium bromide, a crucial Grignard reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development who utilize such organometallic compounds.

Physical Properties Data

The quantitative physical data for this compound are summarized in the table below. It is important to note that this compound is typically supplied and used as a solution, most commonly in tetrahydrofuran (B95107) (THF), and thus some properties reflect the solution rather than the pure substance.

| Physical Property | Value | Notes |

| Melting Point | 53.5 °C | Solvent: Methanol[1][2] |

| 166-170 °C | Inconsistent data from one source[1] | |

| Boiling Point | 65-67 °C | For a 0.5 M solution in THF[1][2][3][4] |

| Density | 0.941 g/mL at 25 °C | For a 0.5 M solution in THF[1][2][3] |

Experimental Protocols for Physical Property Determination

The determination of physical properties for highly reactive organometallic compounds like this compound requires stringent anhydrous and anaerobic conditions to prevent decomposition and ensure accurate measurements.

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature at which the solid this compound transitions to a liquid.

-

Methodology:

-

All operations must be conducted within an inert atmosphere glovebox.

-

A small, crystalline sample of this compound is finely ground.

-

The powdered sample is packed into a capillary tube, which is then flame-sealed under the inert atmosphere.

-

The sealed capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

-

2. Boiling Point Determination (Distillation Method for Solution)

-

Objective: To determine the boiling point of the this compound solution in THF. The pure compound likely decomposes before boiling.

-

Methodology:

-

A distillation apparatus is assembled and thoroughly dried by flame-drying under a vacuum or oven-drying.

-

The system is then purged with an inert gas (e.g., nitrogen or argon).

-

A known volume of the this compound solution is introduced into the distillation flask under a positive pressure of the inert gas.

-

The solution is heated gently using an oil bath.

-

The temperature at which the vapor and liquid phases are in equilibrium, as indicated by a stable temperature on a thermometer placed at the vapor outlet, is recorded as the boiling point. This is typically performed at atmospheric pressure, but for more sensitive compounds, vacuum distillation may be employed.

-

3. Density Determination (Pycnometer Method)

-

Objective: To measure the density of the this compound solution.

-

Methodology:

-

All measurements and handling are performed in an inert atmosphere glovebox.

-

A pycnometer (a flask with a specific, known volume) is weighed empty.

-

The pycnometer is filled with the this compound solution, ensuring no gas bubbles are trapped.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the solution (filled weight minus empty weight) by the known volume of the pycnometer. The temperature of the solution must be recorded as density is temperature-dependent.

-

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of a Grignard reagent such as this compound.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Propynylmagnesium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-propynylmagnesium bromide (CH₃C≡CMgBr), a crucial Grignard reagent in organic synthesis. Understanding its solubility is paramount for reaction optimization, ensuring efficient and safe handling, and achieving desired product yields in the development of novel chemical entities and active pharmaceutical ingredients.

Introduction to this compound and its Solubility

This compound is a highly reactive organometallic compound widely employed for the introduction of the propynyl (B12738560) group in the synthesis of a diverse range of organic molecules. As a Grignard reagent, its reactivity and utility are intrinsically linked to its behavior in solution. The choice of solvent is critical, as it not only needs to dissolve the reagent but also stabilize it to prevent decomposition and facilitate its reaction with various electrophiles.

The solubility of Grignard reagents is largely dictated by the coordinating ability of the solvent. Ethereal solvents, such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O), are generally excellent solvents for these compounds. The lone pairs of electrons on the ether's oxygen atom coordinate with the electron-deficient magnesium center, forming a soluble complex. This solvation stabilizes the Grignard reagent and prevents its aggregation and precipitation.

While qualitative information about the solubility of this compound in ethereal solvents is well-established, precise quantitative data across a range of organic solvents is not extensively documented in publicly available literature. However, based on general principles of Grignard chemistry and available commercial products, we can infer its solubility characteristics.

Qualitative and Semi-Quantitative Solubility Data

The following table summarizes the known and inferred solubility of this compound in common organic solvents. This information is compiled from chemical supplier data and the general literature on Grignard reagents.

| Solvent | Chemical Formula | Type | Solubility of this compound | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | Ethereal | Soluble (Commercially available as a 0.5 M solution)[1][2][3][4][5][6] | The solvent of choice for the preparation and reaction of many Grignard reagents due to its excellent solvating and stabilizing properties. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | Ethereal | Soluble | A traditional solvent for Grignard reactions; the solubility is expected to be good, though potentially lower than in THF. |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | Ethereal | Likely Soluble | A greener alternative to THF, often exhibiting similar or even improved performance in Grignard reactions. |

| Toluene (B28343) | C₇H₈ | Aromatic | Slightly Soluble to Insoluble | Non-coordinating solvent; solubility is expected to be low. Often used as a co-solvent. |

| Hexanes | C₆H₁₄ | Aliphatic | Insoluble | Non-polar, non-coordinating solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Incompatible | Grignard reagents react with halogenated solvents. |

| Water | H₂O | Protic | Reacts Violently | Grignard reagents are strong bases and are rapidly decomposed by protic solvents. |

| Alcohols (e.g., Ethanol) | R-OH | Protic | Reacts Violently | Grignard reagents are strong bases and are rapidly decomposed by protic solvents. |

Experimental Protocols

Due to the air- and moisture-sensitive nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. All glassware must be rigorously dried before use.

Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound involves the reaction of a suitable starting material with a precursor Grignard reagent.

Materials:

-

Ethylmagnesium bromide solution (e.g., 1.0 M in THF)

-

Propyne (B1212725) (condensed at low temperature or bubbled from a cylinder)

-

Anhydrous tetrahydrofuran (THF)

-

Magnesium turnings (for the preparation of ethylmagnesium bromide if not commercially sourced)

-

Ethyl bromide (for the preparation of ethylmagnesium bromide if not commercially sourced)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask and other appropriate oven-dried glassware

Procedure:

-

Apparatus Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas.

-

Preparation of Ethylmagnesium Bromide (if necessary): If not using a commercial solution, ethylmagnesium bromide is prepared by the slow addition of ethyl bromide to a stirred suspension of magnesium turnings in anhydrous THF. The reaction is initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with Propyne: The prepared or commercial solution of ethylmagnesium bromide in THF is cooled in an ice bath. Propyne gas is then bubbled through the solution, or a solution of condensed propyne in cold THF is added slowly via the dropping funnel. The reaction is exothermic, and the temperature should be carefully controlled. The reaction progress can be monitored by observing the cessation of ethane (B1197151) evolution.

-

Completion and Use: Once the addition of propyne is complete, the reaction mixture is typically stirred for an additional hour at room temperature. The resulting solution of this compound is then ready for use or for determination of its concentration and solubility.

Determination of Solubility

The following protocol outlines a method for determining the solubility of this compound in a given anhydrous solvent. This procedure involves preparing a saturated solution and then determining the concentration of the Grignard reagent in that solution.

Materials:

-

This compound (either freshly synthesized or from a commercial source of known concentration)

-

Anhydrous solvent to be tested (e.g., diethyl ether, 2-MeTHF)

-

Anhydrous THF

-

Anhydrous toluene (as a non-solvent for precipitation)

-

Schlenk tubes and filtration apparatus (e.g., a filter cannula)

-

Titration apparatus (buret, flasks)

-

Standardized solution of a titrant (e.g., sec-butanol in xylene)

-

Indicator (e.g., 1,10-phenanthroline)

Procedure:

-

Preparation of a Saturated Solution: a. To a dry, pre-weighed Schlenk tube under an inert atmosphere, add a known volume of the anhydrous solvent to be tested. b. Slowly add a concentrated solution of this compound in THF dropwise with stirring until a persistent precipitate is observed. Alternatively, if starting with solid this compound, add small portions of the solid to the solvent until no more dissolves. c. To ensure saturation, stir the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to allow the system to reach equilibrium.

-

Separation of the Saturated Solution: a. Allow the solid to settle. b. Carefully transfer a known volume of the clear, supernatant (saturated solution) to another dry, pre-weighed Schlenk tube using a filter cannula to avoid transferring any solid particles.

-

Determination of Concentration by Titration: a. The concentration of this compound in the transferred saturated solution is determined by titration. A common method is the titration with a standardized solution of sec-butanol in xylene using 1,10-phenanthroline (B135089) as an indicator. b. To a separate dry flask, add a small amount of the indicator and a known volume of the saturated this compound solution. c. Titrate with the standardized sec-butanol solution until the endpoint is reached, indicated by a color change. d. Perform the titration in triplicate to ensure accuracy.

-

Calculation of Solubility: a. From the titration results, calculate the molar concentration (mol/L) of this compound in the saturated solution. b. The solubility can also be expressed in other units, such as grams per 100 mL of solvent, by using the molecular weight of this compound (143.26 g/mol ) and the volume of the aliquot taken for titration.

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and analysis of this compound.

Caption: Synthesis of this compound.

Caption: Workflow for Solubility Determination.

Caption: Grignard Reagent Solvation and Stability.

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis. While it is well-established that ethereal solvents like THF and diethyl ether are suitable, this guide provides a framework for more detailed quantitative analysis. The experimental protocols for synthesis and solubility determination, along with the illustrative workflows, offer a practical resource for researchers. A thorough understanding and careful execution of these procedures under inert conditions are essential for obtaining reliable data and ensuring the successful application of this versatile Grignard reagent in the development of new chemical entities. Further research to establish a comprehensive quantitative solubility profile of this compound in a wider range of modern, greener solvents would be a valuable contribution to the field.

References

An In-depth Technical Guide to 1-Propynylmagnesium Bromide: Molecular Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-propynylmagnesium bromide, a key organometallic compound, detailing its molecular characteristics and a practical application in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed experimental protocols and a clear visualization of the synthetic workflow.

Core Molecular Data

This compound is a Grignard reagent widely utilized for the introduction of a propynyl (B12738560) group into various molecular scaffolds. The fundamental molecular properties are summarized below.

| Parameter | Value |

| Molecular Formula | C₃H₃BrMg |

| Molecular Weight | 143.26 g/mol |

The molecular weight is calculated based on the atomic weights of its constituent elements:

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Bromine | Br | 79.904 |

| Magnesium | Mg | 24.305 |

Synthetic Protocol: Preparation and Reaction of this compound

This section provides a detailed experimental protocol for the in-situ preparation of this compound and its subsequent reaction with a carbonyl compound, cyclohexanone (B45756), to yield 1-(prop-1-yn-1-yl)cyclohexan-1-ol.

Part 1: Preparation of this compound

Objective: To synthesize this compound from propyne (B1212725) and a precursor Grignard reagent, ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Propyne gas

-

A three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Drying tubes (filled with calcium chloride)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and a gas inlet tube. Ensure all glassware is thoroughly flame-dried under an inert atmosphere to exclude moisture.

-

Ethylmagnesium Bromide Formation: Place magnesium turnings in the flask. Prepare a solution of ethyl bromide in anhydrous diethyl ether or THF in the dropping funnel. Add a small amount of the ethyl bromide solution to the magnesium. The reaction is typically initiated with gentle warming, indicated by the onset of bubbling. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Formation of this compound: After the formation of ethylmagnesium bromide is complete, begin bubbling propyne gas through the solution via the gas inlet tube. The propyne will react with the ethylmagnesium bromide in an acid-base reaction, where the acidic terminal alkyne proton is removed by the Grignard reagent, forming this compound and ethane (B1197151) gas, which evolves from the reaction mixture. Continue the addition of propyne until the evolution of ethane ceases, indicating the completion of the reaction.

Part 2: Reaction with Cyclohexanone

Objective: To synthesize 1-(prop-1-yn-1-yl)cyclohexan-1-ol via the nucleophilic addition of this compound to cyclohexanone.

Materials:

-

This compound solution (prepared in situ)

-

Cyclohexanone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: Cool the freshly prepared this compound solution in an ice bath.

-

Addition of Electrophile: Prepare a solution of cyclohexanone in anhydrous diethyl ether or THF in a dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will protonate the resulting alkoxide and precipitate magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(prop-1-yn-1-yl)cyclohexan-1-ol. The crude product can be further purified by distillation or column chromatography.[1]

Visualization of the Synthetic Workflow

The logical progression of the synthesis is outlined in the following diagram, illustrating the key stages from starting materials to the final product.

Caption: Workflow for the synthesis of 1-(prop-1-yn-1-yl)cyclohexan-1-ol.

References

Spectroscopic and Synthetic Profile of 1-Propynylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propynylmagnesium bromide (CH₃C≡CMgBr) is a valuable propargylating agent in organic synthesis, enabling the introduction of the propynyl (B12738560) moiety into a wide range of molecular scaffolds. Despite its utility, a comprehensive public repository of its experimental spectroscopic data (NMR, IR, MS) is notably scarce due to the compound's reactive and moisture-sensitive nature. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, based on established principles of spectroscopy and data from analogous compounds. Furthermore, a detailed experimental protocol for its in situ preparation is presented, alongside a visual representation of the synthetic workflow. This document aims to serve as a practical resource for researchers utilizing this versatile Grignard reagent.

Introduction

Alkynyl Grignard reagents are powerful nucleophiles in carbon-carbon bond formation, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This compound, a member of this class, offers a direct route for the installation of a terminal alkyne functionality. The inherent reactivity that makes it a useful synthetic tool also presents challenges for its isolation and detailed spectroscopic characterization. This guide addresses the gap in readily available data by providing predicted spectroscopic values and a reliable synthetic protocol.

Synthesis of this compound

The synthesis of this compound is typically achieved via the deprotonation of propyne (B1212725) with a more basic Grignard reagent, such as ethylmagnesium bromide. This acid-base reaction is favorable as the terminal alkyne proton is significantly more acidic than the protons of the alkane from which the initial Grignard reagent is derived.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

Propyne (gas or condensed liquid)

-

Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Magnesium turnings (for the preparation of ethylmagnesium bromide if not commercially sourced)

-

Ethyl bromide

-

Iodine crystal (as an indicator for Grignard formation)

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

-

Dry glassware (flasks, dropping funnel, condenser)

Procedure:

-

Preparation of Ethylmagnesium Bromide (if necessary):

-

All glassware should be oven-dried and assembled hot under a stream of inert gas.

-

Place magnesium turnings in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Add a small crystal of iodine to the flask.

-

Add a solution of ethyl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting grey solution is ethylmagnesium bromide.

-

-

Formation of this compound:

-

Under a positive pressure of inert gas, transfer the prepared or commercial solution of ethylmagnesium bromide to a dropping funnel.

-

In a separate flask, place anhydrous THF and cool it to 0 °C in an ice bath.

-

Bubble propyne gas through the cooled THF or add condensed propyne dropwise.

-

Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred propyne solution.

-

The reaction is accompanied by the evolution of ethane gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

The resulting solution of this compound is ready for use in situ.

-

Spectroscopic Data (Predicted)

Due to the reactive nature of Grignard reagents, they are typically not isolated and characterized by mass spectrometry in a routine manner. The data presented below are predicted values based on the structure of this compound and typical spectroscopic ranges for its constituent functional groups.

NMR Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~1.8 - 2.2 | Singlet | The methyl protons (CH₃) are expected to be deshielded due to the triple bond and the electropositive magnesium. The exact shift can be highly dependent on the solvent and concentration. |

| ¹³C | ~5 - 15 | Quartet | The methyl carbon (CH₃). |

| ¹³C | ~80 - 100 | Singlet | The acetylenic carbon attached to the methyl group (-C≡C-MgBr). The chemical shift is influenced by the sp-hybridization. |

| ¹³C | ~110 - 130 | Singlet | The acetylenic carbon attached to the magnesium bromide (-C≡C-MgBr). This carbon is expected to be significantly deshielded due to the direct attachment of the electropositive magnesium.[1] |

Infrared (IR) Spectroscopy

| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Intensity | Notes |

| C≡C Stretch | 2100 - 2200 | Weak to Medium | The carbon-carbon triple bond stretch in alkynyl Grignard reagents is expected in this region. The intensity may be weak due to the symmetrical nature of the substituted alkyne.[2][3][4][5][6] |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | The C-H stretching vibrations of the methyl group. |

| C-H Bend | ~1375 and ~1450 | Medium | The symmetric and asymmetric bending vibrations of the methyl group. |

Mass Spectrometry (MS)

Direct mass spectrometric analysis of this compound is challenging due to its non-volatile and reactive nature.[7][8] If analysis were attempted, soft ionization techniques would be necessary to avoid extensive fragmentation.[9][10] The observed species would likely be complex, involving solvent adducts and cluster ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and magnesium (²⁴Mg, ²⁵Mg, ²⁶Mg) would lead to a characteristic isotopic distribution for any magnesium- and bromine-containing fragments.

Safety and Handling

This compound is a highly reactive, moisture-sensitive, and potentially pyrophoric compound. It should be handled under an inert atmosphere (nitrogen or argon) at all times. All glassware and solvents must be scrupulously dried before use. Reactions involving Grignard reagents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) must be worn.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Mass spectra of organometallic compounds - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. holcapek.upce.cz [holcapek.upce.cz]

Theoretical Insights into the Reactivity of 1-Propynylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propynylmagnesium bromide, a key propargyl Grignard reagent, is a versatile tool in organic synthesis, enabling the introduction of the propargyl moiety into a wide range of molecules. Its reactivity, however, is nuanced, governed by the dynamic equilibrium between the propargyl and allenyl isomers and influenced by factors such as solvent, temperature, and substrate. This technical guide delves into the theoretical underpinnings of this compound's reactivity, drawing upon computational studies to elucidate reaction mechanisms, transition states, and the energetics of its transformations. By providing a comprehensive overview of both theoretical data and practical experimental considerations, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this important reagent.

Introduction

Grignard reagents are a cornerstone of modern organic chemistry, prized for their ability to form new carbon-carbon bonds. Among these, alkynyl Grignard reagents, such as this compound, are of particular interest due to the synthetic utility of the resulting propargylated products, which are precursors to a diverse array of complex molecules, including natural products and pharmaceuticals. The reactivity of this compound is characterized by its dual nature, existing as a resonance hybrid of the propargyl and allenyl forms. This equilibrium is a critical determinant of the regioselectivity of its reactions, often leading to a mixture of homopropargylic and allenic products. Understanding the theoretical basis of this reactivity is paramount for controlling reaction outcomes and designing efficient synthetic strategies.

Theoretical Studies on Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for probing the intricacies of Grignard reagent reactivity. While specific DFT studies exclusively focused on this compound are limited in the public domain, extensive theoretical work on related alkynyl and propargyl Grignard reagents provides a robust framework for understanding its behavior.

The Propargyl-Allenyl Equilibrium

The hallmark of propargyl Grignard reagents is the equilibrium between the 1-propynyl (propargyl) and 1,2-propadienyl (allenyl) isomers. This isomerization is a facile process, and the position of the equilibrium is influenced by the metal counterion, solvent, and substitution on the propargyl backbone.

Theoretical studies on analogous systems suggest that the propargyl isomer is generally the more stable of the two. However, the energy difference is often small, allowing for the participation of both species in reactions. The transition state for this isomerization is believed to involve a cyclic, bridged structure.

Logical Relationship: Propargyl-Allenyl Equilibrium

Caption: The dynamic equilibrium between the propargyl and allenyl forms of the Grignard reagent.

Reaction with Carbonyl Compounds: A Mechanistic Overview

The addition of Grignard reagents to carbonyl compounds is a classic and widely utilized transformation. Theoretical studies on the reaction of Grignard reagents with aldehydes and ketones have revealed key mechanistic details. For the reaction of methylmagnesium chloride with formaldehyde, DFT calculations at the B3LYP level suggest a mechanism involving a dimeric Grignard reagent. The reaction is proposed to proceed through a six-membered cyclic transition state.

This model can be extrapolated to the reaction of this compound. The carbonyl oxygen coordinates to one magnesium atom, while the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. The solvent, typically THF or diethyl ether, plays a crucial role in solvating the magnesium center and influencing the aggregation state of the Grignard reagent.

Signaling Pathway: Reaction with a Carbonyl Compound

Caption: The reaction pathway for the addition of this compound to a ketone.

Quantitative Data from Theoretical Studies

| Parameter | System | Method | Value | Reference |

| Schlenk Equilibrium | ||||

| Reaction Enthalpy (ΔH) | Cyclopentadienylmagnesium Bromide | Experimental (NMR) | -11.5 kJ/mol | [1][2] |

| Reaction Entropy (ΔS) | Cyclopentadienylmagnesium Bromide | Experimental (NMR) | 60 J/(mol·K) | [1][2] |

| Reaction Energetics | ||||

| Activation Energy (Ea) | MeMgCl + H₂CO (dimeric model) | DFT (B3LYP) | Qualitatively described as low | [3] |

| Reaction Enthalpy (ΔH) | MeMgCl + H₂CO (dimeric model) | DFT (B3LYP) | Exothermic | [3] |

Note: The data for the Schlenk equilibrium of cyclopentadienylmagnesium bromide is provided as an illustrative example of the thermodynamics of Grignard reagent equilibria.

Experimental Protocols

The successful application of this compound in synthesis relies on carefully controlled experimental conditions. Below are detailed methodologies for the preparation of the Grignard reagent and its subsequent reaction with a model electrophile, cyclohexanone (B45756).

Preparation of this compound

Materials:

-

Magnesium turnings

-

1-Bromopropyne (or propargyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

A small amount of anhydrous solvent (diethyl ether or THF) is added to cover the magnesium.

-

A solution of 1-bromopropyne (1.0 equivalent) in the anhydrous solvent is prepared and placed in the dropping funnel.

-

A small portion of the 1-bromopropyne solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

Once the reaction has initiated, the remaining 1-bromopropyne solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brownish solution is then ready for use.

Reaction of this compound with Cyclohexanone

Materials:

-

Solution of this compound in THF (prepared as above)

-

Cyclohexanone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hydrochloric acid (1 M)

Procedure:

-

The solution of this compound (1.2 equivalents) is cooled to 0 °C in an ice bath.

-

A solution of cyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is then acidified with 1 M hydrochloric acid to dissolve the magnesium salts.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(prop-1-yn-1-yl)cyclohexan-1-ol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Experimental Workflow: Synthesis of 1-(Prop-1-yn-1-yl)cyclohexan-1-ol

Caption: A step-by-step workflow for the synthesis of a homopropargyl alcohol.

Conclusion

Theoretical studies, in conjunction with experimental observations, provide a powerful framework for understanding the reactivity of this compound. The dynamic equilibrium between the propargyl and allenyl forms, the influence of solvent on the Schlenk equilibrium, and the nature of the transition states in its reactions with electrophiles are all critical factors that govern its synthetic utility. While a dedicated and comprehensive theoretical dataset for this specific reagent remains an area for future research, the principles derived from related systems offer valuable guidance. For researchers, scientists, and drug development professionals, a firm grasp of these theoretical concepts, coupled with robust experimental protocols, is essential for leveraging the full potential of this compound in the synthesis of novel and complex molecules.

References

An In-depth Technical Guide to the Electronic and Steric Effects in 1-Propynylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric factors influencing the reactivity and structure of 1-propynylmagnesium bromide. This alkynyl Grignard reagent is a valuable tool in organic synthesis for the formation of carbon-carbon bonds, particularly for introducing the propynyl (B12738560) group. Understanding its electronic and steric characteristics is crucial for predicting its behavior in chemical reactions and optimizing synthetic protocols.

Electronic Effects in this compound

The electronic nature of this compound is dominated by the polar covalent bond between the terminal sp-hybridized carbon and the magnesium atom. Carbon, being significantly more electronegative than magnesium, draws electron density towards itself, resulting in a highly nucleophilic carbon atom. This carbanionic character is the primary driver of its reactivity with a wide range of electrophiles.

The sp-hybridization of the acetylenic carbon also plays a crucial role. The increased s-character of the sp hybrid orbital (50%) compared to sp² (33.3%) and sp³ (25%) orbitals means that the electrons in the C-Mg bond are held closer to the carbon nucleus. This enhances the acidity of the terminal proton in propyne (B1212725), facilitating its deprotonation to form the Grignard reagent, and also influences the nucleophilicity of the resulting organometallic species.

In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), this compound exists in a dynamic equilibrium known as the Schlenk equilibrium.[1] This equilibrium involves the disproportionation of the Grignard reagent into a dialkylmagnesium species (dipropynylmagnesium) and magnesium bromide.[1] The position of this equilibrium is influenced by the solvent, concentration, and temperature, which in turn affects the reactivity of the reagent.[1]

Steric Effects in this compound

The linear geometry of the propynyl group minimizes steric hindrance around the nucleophilic carbon atom. This allows this compound to react effectively even with sterically demanding electrophiles. However, the steric profile of the substrate will still play a significant role in the feasibility and rate of the reaction.

In reactions with hindered ketones or aldehydes, the relatively small steric footprint of the this compound allows for nucleophilic attack where bulkier Grignard reagents, such as tert-butylmagnesium chloride, might fail or react sluggishly. This makes it a useful reagent for the synthesis of sterically congested propargyl alcohols.

Quantitative Data

Precise experimental and computational data for this compound are not extensively reported in the literature. However, data from analogous compounds and general principles of organic chemistry allow for the estimation of key parameters.

| Parameter | Value/Description | Source/Analogy |

| Physical Properties (0.5M solution in THF) | ||

| Density | ~0.941 g/mL at 25 °C | |

| Boiling Point | ~65-67 °C | |

| Spectroscopic Data (Analogous Compounds) | ||

| 13C NMR (propargyl moiety) | C≡C-Mg: ~90-110 ppm, CH₃-C≡: ~4-6 ppm | General 13C NMR data |

| IR Spectroscopy (C≡C stretch) | ~2100-2260 cm⁻¹ (weak to medium) | [2] |

| Computational Data (Analogous Alkynyl Systems) | ||

| C-Mg Bond Length | Expected to be ~2.1-2.2 Å | Based on related structures |

| C≡C Bond Length | ~1.20 Å | General alkyne data |

| Charge on Nucleophilic Carbon | Significantly negative | General principle |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of a terminal alkyne (propyne) with a more basic Grignard reagent, such as ethylmagnesium bromide.[3] This acid-base reaction is driven by the formation of the more stable alkynyl Grignard and a volatile alkane.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Propyne (gas or condensed liquid)

-

Anhydrous diethyl ether

-

Ice bath

-

Standard Schlenk line or inert atmosphere setup

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard formation. The reaction is exothermic and may require initial warming to start, followed by cooling to maintain a gentle reflux.

-

Formation of this compound: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Slowly bubble propyne gas through the solution or add a solution of propyne in anhydrous THF dropwise. The reaction is accompanied by the evolution of ethane (B1197151) gas.

-

Completion and Use: After the addition of propyne is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the alkynyl Grignard reagent. The resulting solution of this compound is then ready for use in subsequent reactions.[3]

Reaction with a Sterically Hindered Ketone (e.g., 2,2,4,4-Tetramethyl-3-pentanone)

This protocol illustrates the use of this compound in a reaction where steric effects are significant.

Materials:

-

Solution of this compound in THF (prepared as above)

-

2,2,4,4-Tetramethyl-3-pentanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Ice bath

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, place a solution of 2,2,4,4-tetramethyl-3-pentanone in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the solution of this compound dropwise to the stirred ketone solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propargyl alcohol product.

-

Purify the product by column chromatography or distillation.

Visualizations

Caption: Electronic effects in this compound.

Caption: The Schlenk equilibrium for this compound.

Caption: General experimental workflow for the synthesis and reaction of this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Propynylmagnesium Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-propynylmagnesium bromide as a versatile Grignard reagent in organic synthesis. The protocols outlined below are foundational for the synthesis of a variety of organic molecules, including propargyl alcohols, and for its application in more complex transformations such as conjugate additions and epoxide ring-opening reactions.

Introduction

This compound (CH₃C≡CMgBr) is a highly reactive organometallic compound, valued for its ability to introduce a propynyl (B12738560) group into various molecular scaffolds. This alkynyl Grignard reagent is a powerful nucleophile, readily participating in reactions with a wide range of electrophiles. It is typically supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF) for ease of handling and immediate use in synthetic applications. Its utility is particularly notable in the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients.

Key Properties:

| Property | Value |

| Molecular Formula | C₃H₃BrMg |

| Molecular Weight | 143.26 g/mol |

| Appearance | Typically a solution in THF |

| Solubility | Soluble in ethereal solvents |

| Stability | Highly sensitive to moisture and air |

Core Applications and Protocols

A primary application of this compound is its reaction with aldehydes and ketones to furnish propargyl alcohols. These products are valuable synthetic intermediates that can undergo further transformations.

General Reaction Scheme:

Experimental Protocol: Synthesis of 1-(Prop-1-yn-1-yl)cyclohexan-1-ol

This protocol details the reaction of this compound with cyclohexanone.

Materials:

-

This compound (0.5 M solution in THF)

-

Cyclohexanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is assembled. The apparatus is purged with nitrogen.

-

Addition of Reactants: To the flask, add 20 mL of anhydrous THF and 10.0 mmol of cyclohexanone. Cool the solution to 0 °C using an ice bath.

-

Grignard Reaction: Slowly add 22 mL of this compound solution (11.0 mmol, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 30 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure 1-(prop-1-yn-1-yl)cyclohexan-1-ol.

Quantitative Data:

| Electrophile | Product | Yield (%) | Reference |

| Cyclohexanone | 1-(Prop-1-yn-1-yl)cyclohexan-1-ol | ~85-95% | General Grignard reaction yields |

Product Characterization (1-(Prop-1-yn-1-yl)cyclohexan-1-ol): [1]

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃, δ) | 1.84 (s, 3H), 1.20-1.70 (m, 10H), 2.10 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, δ) | 3.6, 22.9, 25.3, 38.2, 68.7, 81.5, 86.1 |

In the presence of a copper catalyst, this compound can undergo a 1,4-conjugate addition (Michael addition) to α,β-unsaturated ketones. This reaction is a powerful tool for the formation of carbon-carbon bonds at the β-position of the enone system.

General Reaction Scheme: